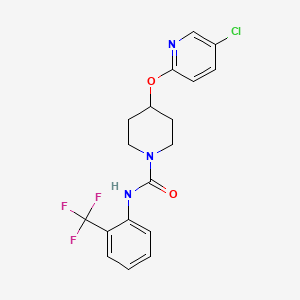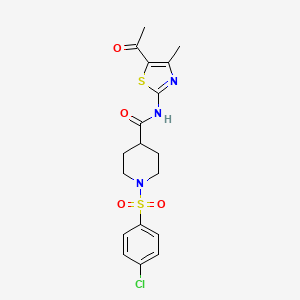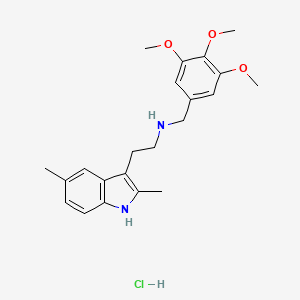
2-(2,5-dimethyl-1H-indol-3-yl)-N-(3,4,5-trimethoxybenzyl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethyl-1H-indol-3-yl)-N-(3,4,5-trimethoxybenzyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C22H29ClN2O3 and its molecular weight is 404.94. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3,4,5-trimethoxybenzyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3,4,5-trimethoxybenzyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . While specific data on our compound of interest might not be available, its structural similarity to active indole derivatives suggests potential antiviral applications.
Anti-inflammatory Properties
The indole nucleus is present in many compounds with known anti-inflammatory effects. By modulating inflammatory pathways, indole derivatives can be valuable in the treatment of conditions like arthritis and other inflammatory diseases .
Anticancer Potential
Indole derivatives have been explored for their anticancer activities. They can interact with various cellular targets and may induce apoptosis in cancer cells, inhibit tumor growth, or prevent metastasis. The trimethoxybenzyl group in our compound could enhance its ability to target cancer cells .
Anti-HIV Effects
Some indole derivatives have shown promise as anti-HIV agents. They can interfere with the replication cycle of the virus and offer a scaffold for developing new HIV treatments .
Antioxidant Capacity
Indoles are known to possess antioxidant properties, which can help in neutralizing harmful free radicals in the body. This activity is crucial in preventing oxidative stress-related diseases .
Antimicrobial Action
The indole core structure is associated with antimicrobial efficacy against a range of pathogens. This includes bacteria, fungi, and even some parasites, making it a versatile agent in combating infections .
Antitubercular Activity
Indole derivatives have been identified as potential antitubercular agents. They can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Antidiabetic and Antimalarial Applications
Research has indicated that indole compounds can be effective in treating diabetes and malaria. They may work by affecting metabolic pathways or inhibiting parasite growth, respectively .
Propiedades
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-14-6-7-19-18(10-14)17(15(2)24-19)8-9-23-13-16-11-20(25-3)22(27-5)21(12-16)26-4;/h6-7,10-12,23-24H,8-9,13H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPHCJIOXWJLOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC(=C(C(=C3)OC)OC)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-(3,4,5-trimethoxybenzyl)ethanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2861781.png)
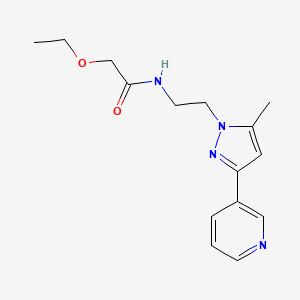
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2861783.png)

![N-(3-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2861786.png)
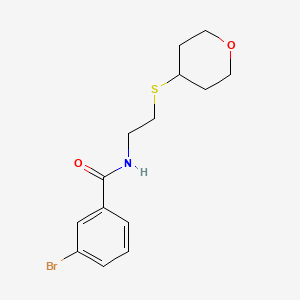
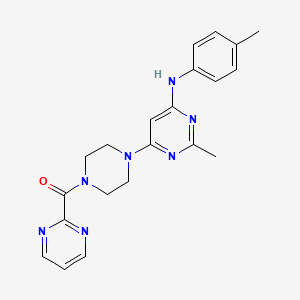
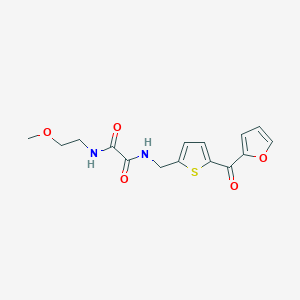
![3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2861792.png)
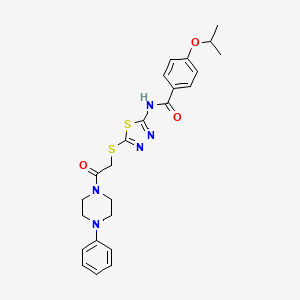
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2861798.png)
![2-Chloro-N-[3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propyl]propanamide](/img/structure/B2861799.png)
